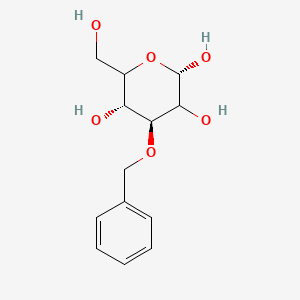

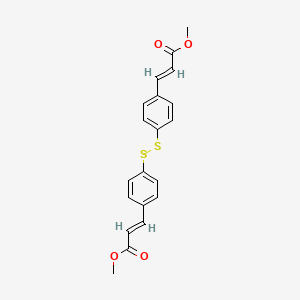

Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

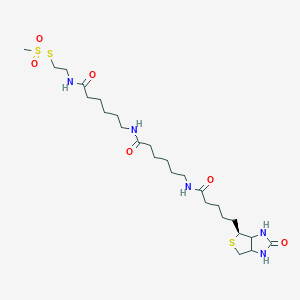

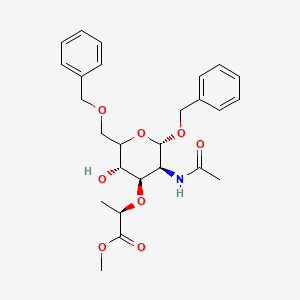

Synthesis Analysis Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester is synthesized through a complex procedure involving the esterification and protection of functional groups, followed by their selective deprotection and coupling reactions. Syntheses of related compounds involve the use of diazomethane, dicyclohexylcarbodiimide, and other reagents to achieve the desired structural modifications and protect functional groups, indicative of the synthetic strategies that might be employed for Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester (Lefrancier et al., 2009), (Gross & Rimpler, 1986).

Molecular Structure Analysis The molecular structure of this compound, similar to those of its analogs, is characterized by its stereochemistry and protective group strategies essential for its synthesis and subsequent biological activity. Studies focusing on the stereochemical outcomes and protective group strategies offer insights into the complex molecular architecture of these compounds (Bélot & Jacquinet, 2000), (Carroll, 1963).

Chemical Reactions and Properties Chemical reactions involving Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester and its derivatives are crucial for understanding its reactivity and potential applications. The synthesis pathways often involve nucleophilic substitutions, esterifications, and amide bond formations, indicative of the compound's reactivity (Keglević et al., 1989).

Physical Properties Analysis While specific studies on the physical properties of Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester were not identified, related compounds' physical properties, such as solubility, melting points, and crystallinity, are critical for their purification, identification, and application (Yoshimura, Sato, & Ando, 1969).

Chemical Properties Analysis The chemical properties of Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester, such as its reactivity towards various chemical reagents, stability under different conditions, and its behavior in chemical transformations, are essential for its application in synthesis and drug development. The compound's synthesis and functional group manipulations suggest its chemical versatility and reactivity (Piper, Montgomery, Sirotnak, & Chello, 1982).

Applications De Recherche Scientifique

Synthesis and Characterization

Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester and its related compounds have been extensively studied for their roles in the synthesis and characterization of complex molecules. For example, this compound serves as a key intermediate in the synthesis of precursors to amides and peptides of methotrexate, which are evaluated for their inhibitory effects on folate metabolism, contributing significantly to the understanding of methotrexate's binding to dihydrofolate reductase (Piper et al., 1982). Similarly, muramyl peptides derived from the compound have been prepared and evaluated, providing insights into the stereoselectivity of lactyl ether synthesis from racemic 2-chloropropionic acid (Gross & Rimpler, 1986).

Biological Activity

Research on benzyl derivatives of muramic acid includes studies on their immunoadjuvant activity. For instance, N-Acetyl-6-O-phosphono-muramoyl-l-alanyl-d-isoglutamine methyl ester and its lipophilic derivatives synthesized from benzyl 2-acetamido-2-deoxy-3-O-[d-1-(methoxycarbonyl)ethyl]-β-d-glucopyranoside showed promising immunoadjuvant activity in guinea-pigs, highlighting the potential use of these compounds in enhancing immune responses (Ishida et al., 1989).

Chemical Structure and Function Relationships

The structure-function relationships of muramyl peptides have been explored, with studies showing the correlation between chemical structures and their protective activities in systemic infections. This research has contributed to the understanding of how modifications, such as acylation of muramyl dipeptide, affect biological activity, providing valuable insights for the development of novel therapeutic agents (Matsumoto et al., 1981).

Mécanisme D'action

Target of Action

The primary target of Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester is the peptidoglycan , the main skeletal component of both Gram-positive and Gram-negative bacterial cell walls . This compound is an N-acetyl derivative of muramic acid, an amino sugar found in peptidoglycan .

Propriétés

IUPAC Name |

methyl (2R)-2-[(2S,3S,4R,5S)-3-acetamido-5-hydroxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO8/c1-17(25(30)31-3)34-24-22(27-18(2)28)26(33-15-20-12-8-5-9-13-20)35-21(23(24)29)16-32-14-19-10-6-4-7-11-19/h4-13,17,21-24,26,29H,14-16H2,1-3H3,(H,27,28)/t17-,21?,22+,23-,24-,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTACECEWGGFLK-ISOSPYKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1C(C(OC(C1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)OC)O[C@@H]1[C@@H]([C@H](OC([C@H]1O)COCC2=CC=CC=C2)OCC3=CC=CC=C3)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-Acetyl-6-O-benzyl-alpha-D-muramic Acid Methyl Ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.